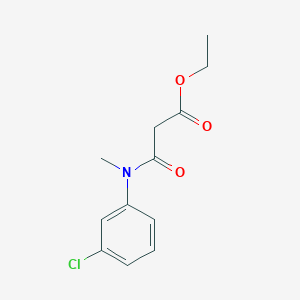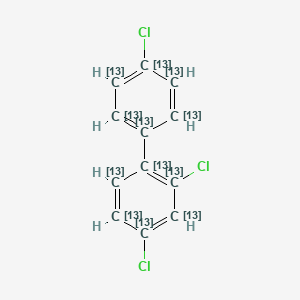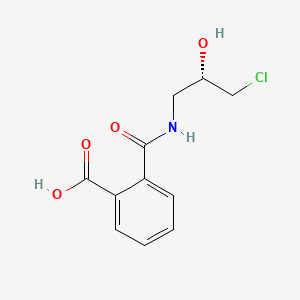![molecular formula C12H12ClNS B13850015 1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine CAS No. 885950-20-9](/img/structure/B13850015.png)
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a chlorophenyl group attached to the thiophene ring and a methylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a thiophene derivative.
Attachment of the Methylmethanamine Group: The final step involves the nucleophilic substitution reaction where the thiophene derivative reacts with N-methylmethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The methylmethanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the chlorophenyl group.
Substitution: Nucleophiles such as amines or thiols can react with the methylmethanamine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biology: It is investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[5-(3-chlorophenyl)thiophen-2-yl]-N-methylmethanamine
- 1-[5-(4-bromophenyl)thiophen-2-yl]-N-methylmethanamine
- 1-[5-(4-fluorophenyl)thiophen-2-yl]-N-methylmethanamine
Uniqueness
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the methylmethanamine group also adds to its distinct properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
885950-20-9 |
|---|---|
Formule moléculaire |
C12H12ClNS |
Poids moléculaire |
237.75 g/mol |
Nom IUPAC |
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H12ClNS/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3 |
Clé InChI |
SQULDDZAAPHJGM-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=C(S1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


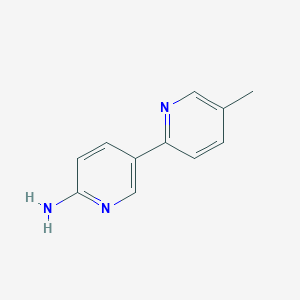
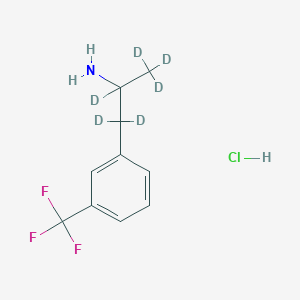
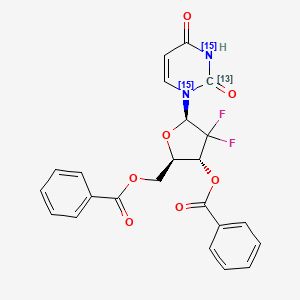
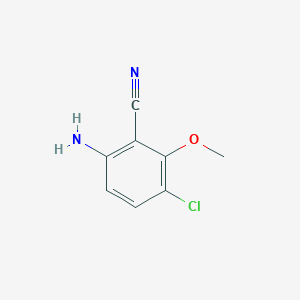

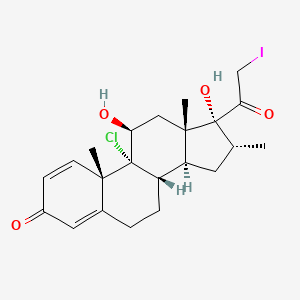

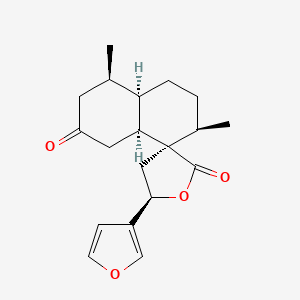
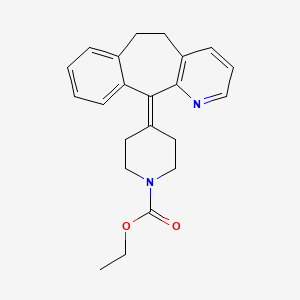
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate](/img/structure/B13849987.png)
